molecular formula C13H14ClN B2380893 2-Amino-3'-methylbiphenyl hydrochloride CAS No. 139769-13-4

2-Amino-3'-methylbiphenyl hydrochloride

Cat. No.: B2380893
CAS No.: 139769-13-4
M. Wt: 219.71
InChI Key: JGUMTRBKXJUBAR-UHFFFAOYSA-N
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Description

2-Amino-3’-methylbiphenyl hydrochloride is an organic compound with the molecular formula C13H14ClN. It is a derivative of biphenyl, where an amino group is attached to the second carbon of one phenyl ring and a methyl group is attached to the third carbon of the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3’-methylbiphenyl hydrochloride typically involves the following steps:

    Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production of 2-Amino-3’-methylbiphenyl hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3’-methylbiphenyl hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3’-methylbiphenyl hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3’-methylbiphenyl hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3’-methylbiphenyl hydrochloride is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and biological activity. The presence of both groups allows for diverse interactions and applications in various fields .

Properties

IUPAC Name

2-(3-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUMTRBKXJUBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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